RAD16-I

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

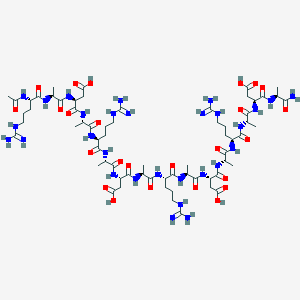

Molekularformel |

C66H113N29O25 |

|---|---|

Molekulargewicht |

1712.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C66H113N29O25/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79)/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

MXRLSGRWOVUTRA-ILUXXBGNSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

Kanonische SMILES |

CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Self-Assembly of RAD16-I: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

The RAD16-I peptide, a 16-amino-acid synthetic oligopeptide (AcN-RADARADARADARADA-CONH2), has garnered significant attention in the fields of tissue engineering, regenerative medicine, and drug delivery due to its remarkable ability to self-assemble into well-defined nanostructures. This technical guide provides an in-depth exploration of the core mechanisms governing the self-assembly of this compound, offering a comprehensive resource for researchers and professionals working with this versatile biomaterial.

The Physicochemical Drivers of this compound Self-Assembly

The self-assembly of this compound is a spontaneous process driven by a delicate interplay of non-covalent interactions, primarily dictated by its amphiphilic nature and the surrounding environmental conditions. The peptide consists of alternating hydrophobic (Alanine) and charged hydrophilic (Arginine - positive, and Aspartic Acid - negative) amino acid residues. This unique sequence is the cornerstone of its hierarchical assembly into nanofibers and, subsequently, hydrogels.

Key Molecular Interactions:

-

Hydrophobic Interactions: The alanine residues, with their nonpolar side chains, drive the initial association of peptide monomers to minimize their exposure to the aqueous environment. This results in the formation of a hydrophobic core within the assembled nanostructures.

-

Electrostatic Interactions: The alternating positively charged arginine and negatively charged aspartic acid residues form complementary ionic bonds and create distinct hydrophilic surfaces. These electrostatic interactions are highly sensitive to pH and ionic strength, playing a crucial role in modulating the assembly process.

-

Hydrogen Bonding: Intermolecular hydrogen bonds between the peptide backbones stabilize the formation of β-sheet secondary structures, which are the fundamental building blocks of the nanofibers.

The self-assembly process is a hierarchical one, beginning with the formation of β-sheets from individual peptide monomers. These β-sheets then stack upon one another, driven by hydrophobic and electrostatic interactions, to form nanofibers. At sufficient concentrations, these nanofibers entangle to create a three-dimensional hydrogel network capable of entrapping a large volume of water.

Quantitative Data on this compound Self-Assembly

The self-assembly of this compound is highly dependent on several key parameters. The following tables summarize the critical quantitative data gathered from various studies.

| Parameter | Value | Conditions/Notes |

| Isoelectric Point (pI) | ~7.2 | The pH at which the net charge of the peptide is zero.[1][2] |

| Net Charge at pH 4.5 | +0.75 | Calculated from the pK values of the amino acid side chains.[2] |

| Net Charge at pH 2.0 | +4 | Calculated from the pK values of the amino acid side chains.[2] |

| Optimal pH for Fibril Stability | 2.0 - 4.5 | Stable nanofibrils are observed in this pH range.[2] |

| Critical Aggregation Concentration (CAC) | ~40 µM | Determined by Thioflavin T fluorescence, indicating the onset of nanofiber formation.[3] |

| Secondary Structure Parameter | Value | Conditions/Notes |

| β-sheet content at pH 4.5 | 65.5% | Determined by Circular Dichroism (CD) spectroscopy.[1] |

| β-sheet content at pH 2.0 | 13.2% | Determined by CD spectroscopy.[1] |

| β-sheet content at pH 1.0 | Decreased by 10% compared to higher pH | Still able to form long nanofibers.[4] |

| β-sheet content at pH 13.0 | Drastically lost | Assembles into small, globular aggregates.[4] |

| β-sheet content at 70°C | 46% | Still assumes a typical β-sheet structure but assembles into globular aggregates.[4] |

| Nanostructure Parameter | Value | Conditions/Notes |

| Nanofiber Diameter | ~10 nm | Measured by Transmission Electron Microscopy (TEM), suggesting two laterally aligned filaments.[2] |

| Nanofiber Length | 200 - 400 nm | Stable fibrils observed at pH 2.0-4.5.[2] |

| Reassembled Nanofiber Length (after sonication) | ~21 nm (initial fragments) to ~615 nm (after 24h) | Demonstrates the dynamic and reversible nature of the self-assembly.[5] |

Experimental Protocols for Characterizing this compound Self-Assembly

Reproducible characterization of this compound self-assembly requires standardized experimental protocols. This section provides detailed methodologies for key techniques.

Atomic Force Microscopy (AFM) for Nanofiber Imaging

AFM is a powerful technique to visualize the morphology and dimensions of this compound nanofibers on a substrate.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in ultrapure water or a suitable buffer (e.g., pH 4.0).

-

Cleave a fresh mica substrate to obtain a clean, atomically flat surface.

-

Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto the mica surface.

-

Allow the peptide to adsorb for a specified time (e.g., 1-5 minutes).

-

Gently rinse the surface with ultrapure water to remove unadsorbed peptides and salts.

-

Dry the sample under a gentle stream of nitrogen gas.

-

-

Imaging Parameters:

-

Mode: Tapping mode is generally preferred for soft biological samples to minimize sample damage.

-

Cantilever: Use a silicon cantilever with a sharp tip (nominal tip radius < 10 nm) and a resonant frequency suitable for tapping mode in air (e.g., ~300 kHz).

-

Scan Rate: A slow scan rate (e.g., 0.5-1 Hz) is recommended to ensure accurate tracking of the surface topography.[6]

-

Setpoint: The amplitude setpoint should be optimized to maintain a light, stable tapping force that resolves the nanofibers without causing damage.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure content (e.g., β-sheet, α-helix, random coil) of this compound in solution.

-

Sample Preparation:

-

Data Acquisition Parameters:

-

Wavelength Range: Scan from approximately 190 nm to 260 nm.

-

Scan Speed: A typical scan speed is 50 nm/min.[1]

-

Data Pitch: 0.5 nm.[1]

-

Averaging: Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.

-

Blank Subtraction: A spectrum of the buffer alone must be recorded and subtracted from the peptide spectrum.

-

-

Data Analysis:

-

The characteristic CD spectrum of a β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm.[10] The percentage of β-sheet content can be estimated by deconvolution of the CD spectrum using various algorithms.

-

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

TEM provides high-resolution images of the morphology of self-assembled this compound nanofibers and hydrogel networks.

-

Sample Preparation (Negative Staining):

-

Prepare a dilute solution of this compound (e.g., 10-100 µM).

-

Place a carbon-coated TEM grid on a drop of the peptide solution for 1-2 minutes to allow for adsorption.

-

Blot the grid with filter paper to remove excess solution.

-

Wash the grid by briefly touching it to a drop of ultrapure water.

-

Stain the grid by placing it on a drop of a negative staining agent (e.g., 2% uranyl acetate or uranyl formate) for 30-60 seconds.[10]

-

Blot the grid to remove excess stain and allow it to air dry completely before imaging.

-

-

Imaging:

-

Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

-

Acquire images at various magnifications to observe both individual nanofibers and the overall network structure.

-

Thioflavin T (ThT) Assay for Aggregation Kinetics

The ThT fluorescence assay is a common method to monitor the kinetics of β-sheet-rich aggregate formation in real-time.

-

Protocol:

-

Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.2 µm filter.

-

In a 96-well black plate with a clear bottom, mix the this compound peptide solution at the desired concentration with a final ThT concentration of 10-20 µM.[11][12][13]

-

Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths set to approximately 440-450 nm and 480-490 nm, respectively.[11][14]

-

The increase in fluorescence intensity over time corresponds to the formation of β-sheet-rich amyloid-like fibrils.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the self-assembly process of this compound that are often inaccessible through experimental techniques alone.

-

Simulation Parameters:

-

Force Field: Commonly used force fields for peptide simulations include AMBER, CHARMM, and GROMOS. The choice of force field can significantly impact the simulation results and should be carefully considered.[15][16]

-

Water Model: Explicit solvent models such as TIP3P or SPC/E are typically used to accurately represent the aqueous environment.[15]

-

System Setup: A simulation box is created containing one or more this compound peptides solvated in water, with counter-ions added to neutralize the system.

-

Simulation Time: Simulations are run for tens to hundreds of nanoseconds, or even longer, to observe the initial stages of self-assembly.

-

Visualizing the Mechanism and Application of this compound

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound self-assembly and its application in a biological context.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. AFM Scanning Parameters and Image Artifacts – Emma Benjaminson – Data Scientist [sassafras13.github.io]

- 7. Circular Dichroism (CD) – Applied Photophysics Q100 with an auto sampler – OSTR [ostr.ccr.cancer.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Minimising sample volume and run times for circular dichroism spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. cores.emory.edu [cores.emory.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ibidi.com [ibidi.com]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and cytotoxicity of RAD16-I scaffolds.

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of RAD16-I Self-Assembling Peptide Scaffolds

Introduction

This compound is a synthetic, self-assembling peptide that forms a nanofibrous hydrogel scaffold mimicking the native extracellular matrix (ECM).[1][2][3] Comprised of 16 amino acids in a repeating arginine-alanine-aspartate-alanine (RADA) sequence, this biomaterial undergoes spontaneous assembly into a stable β-sheet structure when exposed to physiological pH and ionic concentrations.[4][5] Its excellent biocompatibility, low immunogenicity, and biodegradability into non-toxic products make it an ideal candidate for a wide range of applications in tissue engineering, regenerative medicine, and drug delivery.[6][7] This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity profile of this compound scaffolds, presenting key quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Core Biocompatibility Characteristics

The biocompatibility of this compound is rooted in its unique physicochemical properties. The scaffold forms a three-dimensional network of nanofibers that provides a suitable microenvironment for cell adhesion, proliferation, and migration.[1][8] Studies have demonstrated that various cell types can successfully attach to and grow within the this compound matrix.[5][8] Furthermore, the material is biodegradable and has been shown to have low immunogenicity.[1][6][7]

Cytotoxicity Assessment

Extensive in vitro studies have consistently demonstrated that this compound scaffolds are non-cytotoxic across a variety of cell lines. These findings are crucial for validating the material's safety for biomedical applications.

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from key cytotoxicity and cell viability assays performed on different cell lines cultured with this compound.

Table 1: Cell Viability via MTT Assay [9]

| Cell Line | This compound Concentration | Relative Viability (%) |

| K562 (Human Leukemia) | 2 mM | 101.66 ± 4.25 |

| Jurkat (Human Leukemia) | 2 mM | 97.44 ± 5.66 |

| HUVEC (Endothelial Cells) | 10 - 80 µM | 90 - 100 |

MTT assay results indicate that this compound does not inhibit cell proliferation and, in some cases, may even enhance it at lower concentrations.[9]

Table 2: Qualitative Cytotoxicity Data [8]

| Cell Line | Assay | Observation | Result |

| hUCMSC (Mesenchymal Stem Cells) | Live/Dead Staining | Majority of cells stained green (live); cells appeared clustered and stretched. | No significant difference in cell viability compared to control; non-cytotoxic. |

Detailed Experimental Protocols

Standardized assays are employed to evaluate the biocompatibility and cytotoxicity of this compound scaffolds. Below are the methodologies for the most commonly cited experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cells (e.g., K562, Jurkat, HUVECs) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) in 100 µL of fresh medium.[9]

-

Incubation: The plates are incubated for 24 hours at 37°C to allow for cell attachment.[9]

-

Treatment: 10 µL of this compound solution at various concentrations is added to the wells. A control solution (sterile water) is added to control wells.[9]

-

Incubation: The plates are incubated for an additional 48 hours.[9]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]

-

Final Incubation: The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is read using a microplate reader. Cell viability is calculated relative to the control group.

Protocol 2: Cytotoxicity Evaluation using Live/Dead Staining

This fluorescence-based assay provides a direct visualization of live and dead cells within the scaffold.

Methodology:

-

Cell Culture: Cells (e.g., hUCMSCs) are cultured within or on the this compound scaffold.[8]

-

Staining: The cell-scaffold constructs are washed with PBS and then incubated with a solution containing two fluorescent dyes: Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

-

Imaging: After incubation, the constructs are observed under a fluorescence microscope.

-

Analysis: The relative number of live (green) and dead (red) cells is assessed qualitatively or quantitatively through image analysis to determine the cytotoxicity of the scaffold. The results for this compound typically show a vast majority of green-stained living cells.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the role of two polypeptide nanofiber gels derived from RADA16-I self-assembly in accelerating burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Use of the Self-Assembling Peptide RADA16: A Review of Current and Future Trends in Biomedicine [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Self-assembling peptide RADA16: a promising scaffold for tissue engineering and regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substance P-induced this compound scaffold mediated hUCMSCs stereo-culture triggers production of mineralized nodules and collagen-like fibers by promoting osteogenic genes expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Self-Assembling Peptide RADA16-I on the Growth of Human Leukemia Cells in Vitro and in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ac-RADARADARADARADA-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-RADARADARADARADA-NH2 peptide, commonly known as RADA16-I, is a synthetic, self-assembling peptide that has garnered significant attention in the fields of biomaterials, tissue engineering, and drug delivery. Its unique primary sequence of alternating hydrophobic (Alanine) and charged (Arginine and Aspartic Acid) residues allows it to spontaneously self-assemble into well-ordered nanostructures, primarily in the form of hydrogels. This guide provides a comprehensive overview of the molecular structure of Ac-(RADA)4-NH2, detailing its hierarchical organization and the experimental methodologies used for its characterization.

Hierarchical Molecular Structure

The structure of Ac-(RADA)4-NH2 is organized in a hierarchical manner, beginning with its primary amino acid sequence and culminating in the formation of macroscopic hydrogels.

Primary Structure

The primary structure is the linear sequence of amino acids: Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2 . The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2), which contributes to the peptide's stability by neutralizing the terminal charges.

Secondary Structure

Under physiological conditions, Ac-(RADA)4-NH2 predominantly adopts a β-sheet conformation . This is driven by the formation of intermolecular hydrogen bonds between the backbones of adjacent peptide chains. Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are key techniques used to confirm this secondary structure. While some studies suggest an antiparallel β-sheet arrangement, solid-state NMR data has indicated a parallel β-strand organization within the sheets.

Tertiary and Quaternary Structure: Self-Assembly into Nanofibers

The amphiphilic nature of the peptide, with distinct hydrophobic and hydrophilic faces, drives the assembly of β-sheets into higher-order structures. The hydrophobic alanine residues form a stable core, while the charged arginine and aspartic acid residues are exposed to the aqueous environment. This arrangement facilitates the formation of nanofibers , which are typically 200-400 nm in length with a diameter of approximately 10 nm. These nanofibers subsequently entangle to form a complex, porous network that constitutes the hydrogel.

Caption: Hierarchical self-assembly of Ac-(RADA)4-NH2 peptide.

Quantitative Structural Data

The structural properties of Ac-(RADA)4-NH2 have been quantified under various conditions, as summarized in the tables below.

Table 1: Nanofiber Dimensions Determined by Microscopy

| Technique | Parameter | Value | Reference |

| AFM & TEM | Fibril Length | ~200-400 nm | [1] |

| AFM & TEM | Fibril Diameter | ~10 nm | [1] |

Table 2: Secondary Structure Content and Thermal Stability

| Condition | β-Sheet Content | Transition Temperature (°C) | Reference |

| pH 1.0 | Decreased by ~10% | - | [2] |

| pH 4.0 | Maintained | - | [2] |

| pH 13.0 | Drastically Lost | - | [2] |

| Heat (25-70°C) | ~46% | Disruption begins at 45°C | [2][3] |

| RADA16-I | - | 68°C | [4] |

| RADA-IM hybrid | Lower than RADA16-I | 95°C | [4] |

| RADA-GHK hybrid | Lower than RADA16-I | 94°C | [4] |

| RADA-KGHK hybrid | Lower than RADA16-I | 92°C | [4] |

Experimental Protocols

The characterization of the molecular structure of Ac-(RADA)4-NH2 involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Caption: Experimental workflow for peptide structure characterization.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptide in solution.

Protocol:

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically between 50-100 µM.[5]

-

Blank Measurement: Record a baseline spectrum of the buffer alone in a 1 mm path length quartz cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm.[6]

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

-

Analysis: A characteristic spectrum with a positive band around 196 nm and a negative band at approximately 218 nm is indicative of a β-sheet conformation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide at an atomic level.

Protocol:

-

Sample Preparation: For solid-state NMR, isotopically labeled (e.g., 13C, 15N) peptide is required. The peptide is typically lyophilized and then hydrated to form a gel.

-

Data Acquisition: A series of 2D or 3D NMR experiments are performed. For structural determination, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial as it provides through-space correlations between protons that are close in space (<5 Å).[7]

-

Resonance Assignment: The first step in analysis is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is achieved using a combination of experiments like COSY and TOCSY.[7]

-

Structural Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA). These programs use molecular dynamics and simulated annealing algorithms to generate a family of structures consistent with the experimental data.

-

Structure Refinement and Validation: The calculated structures are refined and validated for their geometric quality and agreement with the experimental data.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of the self-assembled nanofibers.

Protocol:

-

Sample Preparation (AFM): A dilute solution of the peptide is deposited onto a freshly cleaved mica surface. After a short incubation period to allow for adsorption, the surface is gently rinsed with deionized water and dried under a stream of nitrogen.

-

AFM Imaging: The sample is imaged in tapping mode to obtain topographical data of the nanofibers.

-

Sample Preparation (TEM): A drop of the peptide solution is placed on a carbon-coated copper grid. After a brief incubation, excess liquid is wicked away with filter paper. The sample is then negatively stained with a solution of uranyl acetate (e.g., 1-2%) to enhance contrast.[8]

-

TEM Imaging: The grid is dried and then imaged in a transmission electron microscope to visualize the nanofibers.

Conclusion

The Ac-RADARADARADARADA-NH2 peptide is a model system for studying the principles of molecular self-assembly. Its well-defined hierarchical structure, from a simple repeating primary sequence to a complex nanofibrous hydrogel, makes it a versatile platform for various biomedical applications. The experimental techniques outlined in this guide are fundamental to elucidating the structure-function relationships of this and other self-assembling biomaterials, providing the detailed molecular insights necessary for rational design and development in the field.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. researchgate.net [researchgate.net]

Applications of Self-Assembling Peptides in Tissue Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Self-assembling peptides (SAPs) have emerged as a highly promising class of biomaterials for tissue engineering and regenerative medicine. Their intrinsic ability to spontaneously form well-defined, nanofibrous hydrogel scaffolds that mimic the native extracellular matrix (ECM) makes them ideal candidates for supporting cell growth, differentiation, and tissue regeneration. This technical guide provides an in-depth overview of the core applications of SAPs in the engineering of cartilage, bone, and neural tissues. It details the underlying mechanisms of peptide self-assembly, the biological responses they elicit, and the methodologies for their evaluation. Quantitative data on the mechanical properties and cellular responses to various SAP scaffolds are summarized, and detailed experimental protocols for key characterization techniques are provided. Furthermore, critical signaling pathways involved in SAP-mediated tissue regeneration are illustrated to provide a comprehensive understanding of their mechanism of action at the molecular level.

Introduction to Self-Assembling Peptides

Self-assembling peptides are short, synthetic polypeptide chains designed to spontaneously associate into ordered nanostructures, most commonly β-sheet-rich nanofibers, in response to specific environmental triggers such as changes in pH or ionic strength.[1][2] These nanofibers entangle to form hydrogels with high water content (often >99%), creating a three-dimensional (3D) environment that closely resembles the natural ECM.[1][3] This biomimetic quality, coupled with their biocompatibility, biodegradability, and the ease with which their biochemical and mechanical properties can be tailored, positions SAPs as a versatile platform for a wide range of tissue engineering applications.[4][5]

Classification of Self-Assembling Peptides

SAPs can be broadly categorized based on their design and mechanism of self-assembly:

-

Ionic Complementary Peptides: These are the most extensively studied class of SAPs, characterized by alternating hydrophobic and hydrophilic (charged) amino acid residues.[6][7] This arrangement facilitates the formation of stable β-sheet structures that assemble into nanofibers.[8][9] Prominent examples include RADA16-I, KLD-12, and EAK16-II.[6][10]

-

Surfactant-Like Peptides: These peptides mimic the structure of lipids, possessing a hydrophilic head group and a hydrophobic tail.[11][12] This amphiphilic nature drives their self-assembly into nanostructures like nanotubes and nanovesicles.[3][12]

-

Peptide Amphiphiles (PAs): PAs consist of a hydrophobic alkyl tail attached to a peptide sequence that often contains charged residues and bioactive motifs. They self-assemble into cylindrical nanofibers.

Functionalization of Self-Assembling Peptides

A key advantage of SAPs is the ability to incorporate bioactive motifs to direct specific cellular responses.[13] This is typically achieved by covalently linking short peptide sequences to the N- or C-terminus of the self-assembling peptide backbone.[6] Common functional motifs include:

-

RGD (Arginine-Glycine-Aspartic Acid): Promotes cell adhesion by binding to integrin receptors on the cell surface.[14][15]

-

IKVAV (Isoleucine-Lysine-Valine-Alanine-Valine): A laminin-derived motif that supports neurite outgrowth and neural stem cell differentiation.[5][16][17]

-

GFOGER (Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamic Acid-Arginine): A collagen-mimetic peptide that enhances chondrogenesis.[18]

Applications in Tissue Engineering

Cartilage Regeneration

Articular cartilage has a limited capacity for self-repair, making it a prime target for tissue engineering strategies. SAP hydrogels provide an excellent scaffold for chondrocyte encapsulation and the promotion of cartilage matrix deposition.[8][19]

Studies have shown that chondrocytes cultured within SAP hydrogels, such as KLD-12, maintain their phenotype and produce a cartilage-like ECM rich in proteoglycans and type II collagen.[4][19] The accumulation of this new matrix leads to a progressive increase in the mechanical stiffness of the hydrogel over time.[19] Furthermore, functionalizing SAPs with chondrogenic peptides can enhance cartilage regeneration.[8] For instance, incorporating the link protein N-terminal peptide into a RADA16-I scaffold has been shown to stimulate the biosynthesis of type II collagen and aggrecan by nucleus pulposus cells.[20]

Bone Tissue Engineering

SAPs offer a promising platform for bone regeneration due to their ability to create a 3D environment that supports osteoblast proliferation and differentiation.[20][21] They can be injected in a minimally invasive manner and subsequently self-assemble in situ to fill bone defects.[22]

Functionalization of SAPs with osteoinductive motifs is a common strategy to enhance bone formation. For example, incorporating the bone morphogenetic protein (BMP)-derived peptide has been shown to significantly increase the expression of osteogenic markers.[23] The RADA16-I peptide has been demonstrated to support osteoblast proliferation and differentiation.[1] Moreover, loading SAP hydrogels with functional peptides like Dentonin has been shown to accelerate vascularized bone tissue regeneration in critical-size bone defects by activating the Wnt/β-catenin signaling pathway.[24]

Neural Tissue Engineering

The regeneration of neural tissue following injury or disease is a significant challenge. SAP scaffolds provide a permissive environment for the survival, differentiation, and integration of neural stem cells (NSCs) and promote axonal regeneration.[25][26]

The mechanical properties of SAP hydrogels can be tuned to mimic the stiffness of brain tissue, which is crucial for supporting NSC differentiation.[5][16] Functionalization with neural-specific epitopes is particularly effective. For instance, RADA16-I functionalized with the IKVAV motif has been shown to enhance the adhesion and neuronal differentiation of encapsulated NSCs.[5][16] These functionalized scaffolds can also reduce the formation of glial scars, a major impediment to neural regeneration.[16]

Quantitative Data on Self-Assembling Peptide Scaffolds

The performance of SAPs in tissue engineering applications is critically dependent on their physicochemical properties and their ability to elicit desired cellular responses. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels

| Peptide | Concentration (w/v) | Storage Modulus (G') | Tissue Application |

| RADA16-I | 1% | ~1-10 kPa | Neural, General |

| KLD-12 | 1% | ~1-5 kPa | Cartilage |

| P11-4 | 1.5% | ~2 kPa | General |

| P11-8 | 3% | ~120 kPa | Bone (potential) |

| P11-13/14 | 3% | ~89 kPa | Bone (potential) |

| Q11 | 30 mM (4.6%) | 10.5 kPa | General |

Note: Storage modulus can vary significantly based on the buffer composition, pH, and measurement frequency.[2][27]

Table 2: Cellular Response to Self-Assembling Peptide Scaffolds

| Peptide Scaffold | Cell Type | Key Finding | Quantitative Metric |

| KLD-12 | Bovine Chondrocytes | Increased ECM production over 4 weeks | 4-fold increase in glycosaminoglycan content |

| RADA16-I | Bovine BMSCs | Higher DNA content and ECM accumulation vs. agarose | ~2-fold higher DNA content at day 21 |

| RADA16-IKVAV | Rat Neural Stem Cells | Enhanced neuronal differentiation | Increased expression of βIII-tubulin and MAP2 |

| RAD/Dentonin | Bone Marrow Stromal Cells | Upregulation of osteogenic markers | Significant increase in ALP activity and Runx2 expression |

| (RADA)3IKVAV(RADA)3 | PC12 Cells (2D) | Significantly longer neurite outgrowths vs. RADA16 | ~50% increase in average neurite length |

Experimental Protocols

Synthesis and Purification of Self-Assembling Peptides

Method: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and couple it to the deprotected N-terminus on the resin.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[14][28]

Preparation of Self-Assembling Peptide Hydrogels for 3D Cell Culture

-

Peptide Solution Preparation: Dissolve the lyophilized peptide powder in sterile, deionized water to the desired stock concentration (e.g., 1% w/v). Sonicate the solution to ensure complete dissolution and monomerization of the peptides.

-

Cell Suspension Preparation: Prepare a single-cell suspension of the desired cell type in an appropriate cell culture medium at twice the final desired cell density.

-

Hydrogel Formation: In a sterile environment, mix the peptide solution and the cell suspension in a 1:1 volume ratio. Gently pipette up and down to ensure a homogeneous mixture, avoiding the formation of air bubbles. The physiological ionic strength and pH of the cell culture medium will trigger the self-assembly of the peptides into a hydrogel, encapsulating the cells.

-

Plating and Culture: Dispense the peptide-cell mixture into a culture vessel (e.g., multi-well plate, petri dish). Allow the hydrogel to solidify for 20-30 minutes at 37°C in a cell culture incubator.

-

Medium Addition: Gently add pre-warmed cell culture medium on top of the hydrogel.

-

Culture Maintenance: Culture the 3D constructs under standard cell culture conditions, changing the medium every 2-3 days.[25][29]

Cell Viability Assessment: Live/Dead Assay

-

Reagent Preparation: Prepare a working solution of Calcein AM (for staining live cells) and Ethidium homodimer-1 (for staining dead cells) in a sterile buffer such as phosphate-buffered saline (PBS) at the manufacturer's recommended concentrations. For hydrogels, a higher concentration (4x to 10x) may be required for optimal staining.[15]

-

Staining: Remove the culture medium from the 3D cell-laden hydrogels and wash gently with PBS. Add the Live/Dead working solution to cover the hydrogels.

-

Incubation: Incubate the samples at 37°C for 30-60 minutes, protected from light.[26]

-

Washing: Gently wash the hydrogels with PBS to remove excess staining solution.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.[14][22][26]

Histological Staining

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining: Immerse the slides in Picro-Sirius Red solution for 60 minutes.

-

Rinsing: Briefly rinse the slides in two changes of acetic acid solution (0.5%).

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.[13][19][30]

-

Visualization: Under standard light microscopy, collagen will appear red. Under polarized light, type I collagen appears yellow-orange, and type III collagen appears green.[31]

-

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as described above.

-

Hematoxylin Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes, followed by a thorough wash in running tap water.

-

Counterstaining: Stain with a Fast Green solution for 5 minutes.

-

Rinsing: Briefly rinse with 1% acetic acid solution.

-

Safranin O Staining: Stain with 0.1% Safranin O solution for 5 minutes.

-

Dehydration and Mounting: Dehydrate, clear, and mount as described for Picrosirius Red.[2][20][23]

-

Fixation: Fix the cell cultures with 4% paraformaldehyde or a citrate-acetone-formaldehyde fixative for 30-60 seconds. Rinse with deionized water.

-

Staining: Incubate the samples with an alkaline-dye solution (e.g., Naphthol AS-MX Phosphate and Fast Blue RR Salt) for 15-30 minutes at room temperature in the dark.

-

Washing: Rinse thoroughly with deionized water.

-

Counterstaining (Optional): Counterstain with a nuclear stain like Mayer's Hematoxylin.

-

Mounting: Mount with an aqueous mounting medium.[27][29][32]

-

Visualization: Sites of ALP activity will appear as a colored precipitate (e.g., red or blue, depending on the substrate used).[32]

-

Signaling Pathways in SAP-Mediated Tissue Engineering

The interaction of cells with SAP scaffolds triggers specific intracellular signaling cascades that regulate cell behavior, including adhesion, proliferation, and differentiation.

Integrin-Mediated Cell Adhesion

Functionalization of SAPs with the RGD motif facilitates cell adhesion through the binding of cell surface integrin receptors. This binding initiates a signaling cascade that leads to the formation of focal adhesions and the organization of the actin cytoskeleton, which are crucial for cell spreading and migration.

Wnt/β-catenin Signaling in Osteogenesis

The Wnt/β-catenin pathway is a key regulator of bone formation. SAP scaffolds can promote osteogenic differentiation by activating this pathway. In the canonical pathway, Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of osteogenic genes.

TGF-β Signaling in Chondrogenesis

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in chondrocyte differentiation and cartilage formation. SAPs can be designed to present TGF-β or to enhance the cellular response to this growth factor. The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the expression of chondrogenic genes like SOX9 and type II collagen.

Conclusion and Future Perspectives

Self-assembling peptides represent a powerful and versatile tool in the field of tissue engineering. Their biomimetic nature, coupled with the ability for precise chemical and mechanical tuning, allows for the creation of sophisticated 3D cell culture environments that can effectively guide tissue regeneration. The ongoing development of novel SAP sequences and functionalization strategies continues to expand their potential applications. Future research will likely focus on the creation of multi-functional scaffolds that can provide complex spatiotemporal cues to cells, further bridging the gap between synthetic materials and the dynamic complexity of the native extracellular matrix. The continued translation of these promising biomaterials from the laboratory to clinical applications holds great promise for the future of regenerative medicine.

References

- 1. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ihisto.io [ihisto.io]

- 3. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria [frontiersin.org]

- 6. Self-Assembling Peptide Hydrogels Modulate In Vitro Chondrogenesis of Bovine Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]

- 11. researchgate.net [researchgate.net]

- 12. abcam.cn [abcam.cn]

- 13. med.emory.edu [med.emory.edu]

- 14. cdn.thewellbio.com [cdn.thewellbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancerdiagnostics.com [cancerdiagnostics.com]

- 19. stainsfile.com [stainsfile.com]

- 20. newcomersupply.com [newcomersupply.com]

- 21. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]

- 23. brd.nci.nih.gov [brd.nci.nih.gov]

- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 25. researchgate.net [researchgate.net]

- 26. allevi3d.com [allevi3d.com]

- 27. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Osteogenic differentiation of 3D cultured mesenchymal stem cells induced by bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2.4. Alkaline Phosphatase (ALP) Staining [bio-protocol.org]

- 30. dbiosys.com [dbiosys.com]

- 31. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of β-Sheet Formation in RAD16-I Hydrogelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental mechanism driving the hydrogelation of the self-assembling peptide RAD16-I: the formation of β-sheet structures. Understanding this process is critical for the rational design and application of this compound-based biomaterials in fields such as tissue engineering, regenerative medicine, and controlled drug delivery. This document outlines the molecular interactions, environmental influences, and key experimental methodologies for characterizing this phenomenon.

Introduction to this compound and Self-Assembly

This compound is a synthetic, 16-amino-acid peptide with the sequence Ac-(Arg-Ala-Asp-Ala)4-NH2. It belongs to a class of ionic self-complementary peptides, characterized by the alternating arrangement of positively charged (Arginine, R), negatively charged (Aspartic acid, D), and hydrophobic (Alanine, A) residues[1][2]. This unique primary sequence is the blueprint for its spontaneous self-assembly in aqueous environments into a stable, three-dimensional nanofibrous network, resulting in a hydrogel with a high water content (often exceeding 99.5%)[3][4][5].

The driving force behind this remarkable transformation is the hierarchical organization of individual peptide monomers into β-sheet-rich nanofibers. This process is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.

The Mechanism of β-Sheet Driven Hydrogelation

The hydrogelation of this compound is a multi-step process initiated by the adoption of a β-strand conformation by individual peptide monomers. These β-strands then associate laterally through hydrogen bonds between their backbones to form extended β-sheets[6]. The alternating hydrophobic and hydrophilic residues along the peptide sequence lead to the formation of distinct faces on the β-sheet: a hydrophobic face composed of alanine residues and a hydrophilic face displaying the charged arginine and aspartic acid residues[6].

The self-assembly proceeds with the stacking of these β-sheets, driven by the burial of the hydrophobic alanine faces to minimize contact with water, forming the core of the nanofiber. The hydrophilic faces, with their alternating positive and negative charges, are exposed to the aqueous environment, contributing to the stability of the nanofibers in solution[4][6]. These individual nanofibers, which are typically in the order of nanometers in diameter, further entangle and cross-link to form a porous, three-dimensional hydrogel network[7]. The entire process can be influenced by environmental factors such as pH and the presence of ions[7][8][9]. In acidic conditions (e.g., pH < 5), the aspartic acid residues are protonated, leading to a net positive charge on the peptide and promoting an extended conformation that is favorable for self-assembly into β-sheets[8][10]. Upon exposure to physiological pH (around 7.4), the aspartic acid residues become deprotonated, leading to a charge-neutral and highly hydrated hydrogel[7][9].

Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides and proteins in solution. The characteristic CD spectrum for β-sheets shows a minimum around 216-218 nm and a maximum around 195 nm.[1][5]

Protocol:

-

Sample Preparation:

-

Dissolve the this compound peptide in a suitable buffer (e.g., deionized water or phosphate buffer). The buffer should have low absorbance in the far-UV region.

-

The final peptide concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette to ensure the absorbance is within the optimal range for the instrument.

-

-

Instrument Setup:

-

Use a quartz cuvette with a short path length (e.g., 0.1 or 1 mm).

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV range.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the this compound sample, typically from 260 nm down to 190 nm.

-

Subtract the buffer baseline from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of β-sheet, α-helix, and random coil structures.[3]

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology and dimensions of the self-assembled this compound nanofibers.

Protocol:

-

Sample Preparation:

-

Dilute the this compound hydrogel or solution significantly with deionized water (e.g., 100-fold) to ensure individual fibers can be resolved.

-

-

Grid Preparation:

-

Place a small droplet of the diluted sample onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

-

Negative Staining:

-

Imaging:

-

Image the grid using a transmission electron microscope at various magnifications to observe the nanofiber network and individual fiber morphology.

-

Caption: Experimental workflow for TEM imaging of this compound nanofibers.

Rheological Characterization

Rheology is used to measure the viscoelastic properties of the this compound hydrogel, providing quantitative data on its stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G'').

Protocol:

-

Sample Loading:

-

Place the this compound solution or pre-formed hydrogel onto the rheometer plate.

-

Lower the geometry (e.g., parallel plate or cone-and-plate) to the desired gap distance.

-

-

Time Sweep:

-

To monitor gelation kinetics, perform a time sweep at a constant frequency and strain, recording the evolution of G' and G'' over time. The crossover point where G' > G'' indicates gel formation.

-

-

Strain Sweep:

-

Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within the LVER.

-

-

Frequency Sweep:

-

Conduct a frequency sweep at a constant strain (within the LVER) to characterize the frequency-dependent mechanical properties of the hydrogel. For a stable gel, G' will be significantly higher than G'' and relatively independent of frequency.

-

Conclusion

The formation of β-sheets is the cornerstone of this compound hydrogelation. This process, driven by the peptide's unique ionic and hydrophobic sequence, leads to the hierarchical self-assembly of nanofibers and the formation of a robust, water-rich hydrogel. A thorough understanding and characterization of this mechanism, utilizing the experimental techniques outlined in this guide, are essential for harnessing the full potential of this compound in advanced biomedical applications. The ability to control and modulate β-sheet formation will pave the way for the development of next-generation biomaterials with tailored properties for specific therapeutic and research needs.

References

- 1. Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled release of paclitaxel from a self-assembling peptide hydrogel formed in situ and antitumor study in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Controlled lengthwise assembly of helical peptide nanofibers to modulate CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2.3. Thioflavin T (ThT) Spectroscopy Assay [bio-protocol.org]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Molecular structure of RADA16-I designer self-assembling peptide nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo Biodegradability of RAD16-I Hydrogels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo biodegradability of RAD16-I, a self-assembling peptide hydrogel. Given its excellent biocompatibility and biomimetic properties that resemble the native extracellular matrix (ECM), this compound is a leading candidate for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[1][2][3] Understanding its degradation profile within a biological environment is critical for designing effective therapeutic strategies and ensuring predictable clinical outcomes.

Core Principles of this compound Biodegradation

This compound is a synthetic peptide composed of natural L-amino acids (Arginine, Alanine, Aspartic Acid).[4] Its degradation in vivo is not a simple dissolution process but rather a complex biological event mediated by the host's cellular and enzymatic machinery. Upon implantation, the hydrogel scaffold is gradually broken down and resorbed, with the degradation products being non-toxic amino acids that are metabolized by the body.[4][5][6] This process avoids the induction of a chronic inflammatory or immune response, a hallmark of its high biocompatibility.[1][7] The rate of degradation can be influenced by factors such as the implantation site, local physiological conditions, and modifications to the peptide sequence.[8]

Quantitative Biodegradation Data

The in vivo residence time of this compound hydrogels varies depending on the tissue environment and the specific animal model used. The following table summarizes quantitative data from preclinical studies.

| Animal Model | Implantation Site | Peptide Concentration (w/v) | Degradation Time / Residence Time | Key Findings & Cellular Response |

| Rat | Periodontal Defect | 1.0% | >72 hours | Hydrogel supported cell viability and promoted the healing of periodontal defects. |

| Mouse | Dorsal Skin Injury | 1.0% | Weeks (gradual resorption) | Showed improved wound healing and tissue regeneration with no cytotoxicity.[9] |

| Rat | Kidney Hemorrhage Model | 1.0% | Degrades naturally over time | Provided effective hemostasis and was eventually resorbed.[6] |

| Mouse | Subcutaneous | Not specified | ~21 days | Linear degradation observed after an initial stable period of ~6 days.[10] |

| Rat | Central Nervous System (CNS) | Not specified | Weeks | Facilitated tissue reconstruction with minimal inflammatory reaction.[11] |

Standardized Experimental Protocols

Evaluating the in vivo biodegradability of this compound hydrogels requires robust and reproducible experimental models. Below are detailed methodologies for common preclinical assessments.

Subcutaneous Implantation Model (Mouse)

This model is fundamental for assessing the general host response and degradation kinetics of a biomaterial.

Methodology:

-

Hydrogel Preparation: A sterile 1% (w/v) this compound aqueous solution is prepared. Gelation is induced by adjusting the pH to neutral or by contact with physiological fluids.

-

Animal Model: Immunocompetent mice (e.g., C57BL/6, 8-10 weeks old) are utilized.

-

Surgical Procedure:

-

Animals are anesthetized. The dorsal region is shaved and sterilized.

-

A small incision is made, and a subcutaneous pocket is formed by blunt dissection.

-

A defined volume (e.g., 100-200 µL) of pre-gelled this compound or the liquid solution is injected into the pocket, where it forms a gel in situ.

-

The incision is closed with sutures or surgical staples.

-

-

In Vivo Imaging & Monitoring:

-

The degradation process can be non-invasively monitored over time using high-resolution imaging techniques such as Magnetic Resonance Imaging (MRI) to quantify changes in hydrogel volume.[10]

-

-

Explantation and Analysis:

-

At predetermined time points (e.g., day 3, 7, 14, 21), animals are euthanized.

-

The hydrogel implant and surrounding tissue are carefully explanted.

-

-

Histological Evaluation:

-

The explanted tissue is fixed (e.g., in 4% paraformaldehyde), processed, embedded in paraffin, and sectioned.[12]

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess the cellular infiltration, tissue integration, and presence of inflammatory cells.

-

Masson's Trichrome staining can be used to evaluate collagen deposition and fibrosis.

-

-

Immunohistochemistry: Specific cell types are identified using antibodies against markers such as CD68 (macrophages) or CD31 (endothelial cells for angiogenesis) to characterize the host response.

Visualizing In Vivo Processes

Diagrams created using the DOT language provide clear visual representations of the complex workflows and biological pathways involved in this compound hydrogel degradation.

Caption: Experimental workflow for assessing in vivo biodegradability of this compound hydrogels.

Caption: Logical relationship of the host cellular response and degradation of this compound hydrogels.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. scienceopen.com [scienceopen.com]

- 3. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of RADA16-Based Self-Assembling Peptides on Wound Healing: A Meta-Analysis of Preclinical Animal Studies [mdpi.com]

- 5. Efficacy of RADA16-Based Self-Assembling Peptides on Wound Healing: A Meta-Analysis of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Clinical Use of the Self-Assembling Peptide RADA16: A Review of Current and Future Trends in Biomedicine [frontiersin.org]

- 8. Modification Strategies for Ionic Complementary Self-Assembling Peptides: Taking RADA16-I as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. researchgate.net [researchgate.net]

- 12. Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice [thno.org]

Nanofiber Structure and Morphology of RAD16-I Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD16-I is a self-assembling peptide (SAP) that forms a well-defined nanofiber scaffold hydrogel, biomimicking the native extracellular matrix (ECM).[1][2] Its biocompatibility, biodegradability, and tunable properties make it a promising biomaterial for a wide range of applications, including 3D cell culture, tissue engineering, regenerative medicine, and drug delivery.[3] This technical guide provides a comprehensive overview of the nanofiber structure and morphology of this compound scaffolds, including quantitative data, detailed experimental protocols for characterization, and insights into the cell signaling pathways modulated by these scaffolds.

Nanofiber and Hydrogel Properties

The this compound peptide, with the sequence AcN-(RADA)4-CONH2, consists of alternating hydrophilic (arginine and aspartic acid) and hydrophobic (alanine) amino acids. This amphiphilic nature drives its self-assembly in aqueous solutions into a stable β-sheet secondary structure.[1][2] These β-sheets then arrange into nanofibers, which in turn form a complex, interwoven hydrogel network with high water content (>99%).[1]

Quantitative Data Summary

The physical and morphological characteristics of this compound scaffolds have been quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.

| Property | Value | Technique(s) Used | Reference(s) |

| Nanofiber Diameter | ~10 nm | SEM, TEM | [1] |

| 3-8 nm | TEM | ||

| 15-20 nm | TEM | [4] | |

| Nanofiber Length | 100-600 nm | TEM | [4] |

| ~200-400 nm | TEM | ||

| Nanofiber Height | ~1.3 nm (double-layer) | AFM | |

| 1.5 nm | AFM | ||

| Hydrogel Pore Size | 50-200 nm | SEM | [1] |

| ~50 nm | SEM | [5] | |

| Water Content | >99% | Gravimetric Analysis | [1] |

| >99.5% | Gravimetric Analysis | ||

| Molecular Weight | 1712.82 Da | Mass Spectrometry | [3] |

Experimental Protocols for Characterization

Accurate characterization of the nanofiber structure and morphology of this compound scaffolds is crucial for understanding their properties and performance in various applications. Below are detailed methodologies for key experimental techniques.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and porous structure of the this compound hydrogel.

Methodology:

-

Sample Preparation:

-

A small amount of the this compound hydrogel is placed on a suitable substrate (e.g., silicon wafer or glass coverslip).

-

The sample is then fixed, typically with a solution of glutaraldehyde (2.5% in phosphate-buffered saline - PBS) for 2 hours at room temperature.

-

Following fixation, the sample is washed with PBS (3 x 10 minutes).

-

Dehydration is carried out through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with 15-minute incubations at each concentration.

-

The dehydrated sample is then dried using a critical point dryer to preserve its 3D structure.

-

-

Coating:

-

The dried scaffold is mounted on an SEM stub using conductive carbon tape.

-

A thin layer of a conductive material, such as gold or platinum, is sputter-coated onto the sample to prevent charging under the electron beam.

-

-

Imaging:

-

The coated sample is loaded into the SEM chamber.

-

Imaging is performed at an accelerating voltage of 5-15 kV.

-

Images are captured at various magnifications (e.g., 1,000x to 50,000x) to visualize the overall porous network and individual nanofibers.

-

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of individual nanofibers, allowing for the determination of their diameter and morphology.

Methodology:

-

Sample Preparation:

-

A dilute solution of this compound (e.g., 0.01-0.1 mg/mL in deionized water) is prepared.

-

A small drop of the solution is applied to a carbon-coated TEM grid.

-

The grid is allowed to sit for 1-2 minutes to allow the nanofibers to adsorb to the carbon film.

-

Excess solution is wicked away using filter paper.

-

-

Staining (Optional):

-

For negative staining, a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is applied to the grid for 30-60 seconds.

-

Excess stain is blotted off, and the grid is allowed to air dry completely.

-

-

Imaging:

-

The grid is loaded into the TEM.

-

Imaging is conducted at an accelerating voltage of 80-120 kV.

-

Images are captured to measure the width and observe the morphology of the nanofibers.

-

Atomic Force Microscopy (AFM)

AFM is used to obtain high-resolution 3D images of the nanofibers and to measure their height.

Methodology:

-

Sample Preparation:

-

A freshly cleaved mica surface is used as the substrate.

-

A dilute solution of this compound is deposited onto the mica surface.

-

The sample is incubated for a few minutes to allow for nanofiber adsorption.

-

The surface is gently rinsed with deionized water to remove unadsorbed peptides and then dried under a gentle stream of nitrogen.

-

-

Imaging:

-

Imaging is performed in tapping mode to minimize damage to the soft nanofibers.

-

A silicon cantilever with a sharp tip is used.

-

The scan size can range from several micrometers down to a few hundred nanometers to visualize both the network and individual fibers.

-

Data is collected to generate topographic images from which nanofiber height and morphology can be analyzed.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the this compound peptide, confirming the presence of the β-sheet conformation that is essential for self-assembly.

Methodology:

-

Sample Preparation:

-

A solution of this compound is prepared in a suitable buffer (e.g., deionized water or PBS) at a concentration of 25-100 µM.[6]

-

The sample is placed in a quartz cuvette with a short path length (e.g., 0.1 mm).

-

-

Data Acquisition:

-

CD spectra are recorded over a wavelength range of 190-260 nm.

-

Measurements are typically taken at a controlled temperature (e.g., 20°C).

-

Parameters such as bandwidth, scanning speed, and data pitch should be optimized for the instrument being used.

-

A baseline spectrum of the buffer alone is also recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is analyzed for characteristic features of β-sheet structures, which typically show a minimum around 216-218 nm and a maximum around 195 nm.

-

Signaling Pathways and Experimental Workflows

While this compound itself is a "blank slate" biomaterial without inherent biological signaling motifs, its physical properties and the ability to be functionalized with bioactive peptides allow it to modulate cellular behavior through specific signaling pathways.

Integrin-Mediated Signaling on Functionalized this compound

A common strategy to enhance cell adhesion and trigger specific cellular responses is to functionalize this compound with peptide sequences such as RGD (Arginine-Glycine-Aspartic acid), which is a well-known ligand for integrin receptors.

Caption: Integrin-mediated signaling cascade initiated by cell binding to an RGD-functionalized this compound scaffold.

General Experimental Workflow for Scaffold Characterization

The following diagram illustrates a typical workflow for the structural and morphological characterization of this compound scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Guiding Self-Assembly of Nanofibers Using Nanomechanical Stimulus | Department of Materials Science and Engineering [mse.umd.edu]

- 4. Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Microenvironment of RAD16-I Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have emerged as a versatile class of biomaterials for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. Among these, RAD16-I (Ac-(RADA)4-CONH2) has garnered significant attention due to its ability to form a stable, nanofibrous hydrogel scaffold that mimics the native extracellular matrix (ECM).[1][2] This guide provides a comprehensive overview of the microenvironment of this compound hydrogels, detailing their physicochemical properties, the experimental protocols for their characterization, and the key signaling pathways that govern cell-hydrogel interactions.

Physicochemical Properties of this compound Hydrogels

The unique microenvironment of this compound hydrogels is defined by a combination of its physical and chemical characteristics. These properties can be tailored by modulating the peptide concentration and the environmental conditions, such as pH and ionic strength.[2][3]

| Property | Typical Values | Significance in the Microenvironment |

| Fiber Diameter | 10 - 20 nm | The nanoscale fibrous architecture closely mimics the natural ECM, providing a suitable substrate for cell attachment, proliferation, and differentiation.[4][5] |

| Pore Size | 5 - 200 nm | The porous network allows for the efficient diffusion of nutrients, oxygen, and signaling molecules to encapsulated cells, while also facilitating the removal of cellular waste products.[2] |

| Water Content | >99% | The high water content contributes to the biocompatibility of the hydrogel and provides a hydrated environment conducive to cell survival.[2] |

| Storage Modulus (G') | 10 - 1000 Pa (concentration-dependent) | The stiffness of the hydrogel can influence cell behavior, including migration, proliferation, and differentiation. This property can be tuned to match the stiffness of the target tissue.[6] |

| Secondary Structure | Predominantly β-sheet | The formation of a stable β-sheet structure is crucial for the self-assembly process and the overall mechanical integrity of the hydrogel.[7][8] |

Experimental Protocols

A thorough understanding of the this compound hydrogel microenvironment necessitates a suite of characterization techniques. Below are detailed methodologies for key experiments.

Rheological Analysis

Rheology is employed to characterize the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').

Protocol:

-

Sample Preparation: Prepare a 1% (w/v) this compound peptide solution in sterile, deionized water. Sonicate the solution for 30 minutes to ensure homogeneity.

-

Instrumentation: Use a rheometer equipped with a cone-plate or parallel-plate geometry. Set the temperature to 37°C to mimic physiological conditions.

-

Time Sweep: To determine the gelation kinetics, place the peptide solution onto the rheometer plate. Initiate a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) immediately after inducing gelation (e.g., by adding a salt solution or adjusting the pH). Monitor the evolution of G' and G'' over time. Gelation is typically indicated by the crossover point where G' > G''.

-

Frequency Sweep: Once the hydrogel has formed and reached a stable state, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent mechanical properties.

-

Strain Sweep: To identify the linear viscoelastic region, conduct a strain sweep (e.g., from 0.1% to 100%) at a constant frequency (e.g., 1 Hz).

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the nanofibrous architecture of the hydrogel.

Protocol:

-

Hydrogel Formation: Prepare the this compound hydrogel on a suitable substrate (e.g., a silicon wafer).

-

Fixation: Chemically fix the hydrogel using a solution of glutaraldehyde (2.5%) and paraformaldehyde (2%) in a buffer (e.g., phosphate-buffered saline, PBS) for 2 hours at room temperature.

-

Dehydration: Dehydrate the fixed hydrogel through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 15 minutes.

-

Drying: Use a critical point dryer to dry the sample, which helps to preserve the delicate nanofibrous structure.

-

Coating: Sputter-coat the dried hydrogel with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

-

Imaging: Image the sample using a scanning electron microscope at an appropriate accelerating voltage (e.g., 10 kV).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the self-assembling peptides, confirming the formation of β-sheets.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound peptide (e.g., 0.20 mg/mL) in deionized water or a suitable buffer.[7]

-

Instrumentation: Use a CD spectrometer with a quartz cuvette of a known path length (e.g., 1 mm).

-

Measurement: Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C).[7]

-

Data Analysis: A characteristic spectrum with a positive peak around 195 nm and a negative peak around 218 nm indicates the presence of a β-sheet conformation.[7] The data is typically expressed as mean residue ellipticity.

Cell Viability and Proliferation Assays

These assays are crucial for assessing the biocompatibility of the hydrogel and its ability to support cell growth.

Protocol (using a generic metabolic assay like MTT or XTT):

-

Cell Encapsulation: Resuspend the desired cell type in the pre-gelled this compound solution at a specific density. Induce gelation to encapsulate the cells within the 3D hydrogel matrix.

-

Culture: Culture the cell-laden hydrogels in a suitable cell culture medium in a 96-well plate.

-

Assay: At predetermined time points (e.g., 24, 48, and 72 hours), add the metabolic assay reagent (e.g., MTT or XTT) to each well.

-

Incubation: Incubate the plates for the time specified by the manufacturer's protocol to allow for the conversion of the reagent by metabolically active cells.

-

Quantification: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways in the this compound Microenvironment

The interaction of cells with the this compound hydrogel is not merely passive; the microenvironment actively influences cellular behavior through various signaling pathways. The native this compound scaffold can be functionalized with bioactive motifs to elicit specific cellular responses.

Integrin-Mediated Adhesion and Signaling

By functionalizing this compound with peptide sequences such as RGD (Arginine-Glycine-Aspartic acid), the hydrogel can directly engage with cell surface integrin receptors. This interaction is a critical first step in cell adhesion and triggers a cascade of downstream signaling events.

Caption: Integrin signaling pathway initiated by cell adhesion to RGD-functionalized this compound hydrogels.

VEGF-Mediated Angiogenesis

For applications in tissue regeneration, promoting the formation of new blood vessels (angiogenesis) is often crucial. This compound can be modified with peptides that mimic Vascular Endothelial Growth Factor (VEGF) to stimulate endothelial cells.[9]

Caption: VEGF signaling cascade in endothelial cells stimulated by VEGF-mimetic peptides in this compound.

Experimental Workflow

A systematic approach is essential for the comprehensive characterization of this compound hydrogels. The following workflow outlines the key steps from hydrogel synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis, characterization, and biological testing of this compound hydrogels.

Conclusion